4-chloro-N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-nitrobenzamide
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Overview
Description
4-chloro-N-[2-(2-methylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide is a complex organic compound known for its diverse pharmacological properties. This compound is characterized by its unique structure, which includes a thieno[3,4-c]pyrazole core, a nitrobenzamide group, and a chloro substituent.
Preparation Methods
The synthesis of 4-chloro-N-[2-(2-methylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide typically involves multiple steps, including the formation of the thieno[3,4-c]pyrazole core and subsequent functionalization. One common synthetic route includes the reaction of 2-methylphenylhydrazine with a suitable thieno[3,4-c]pyrazole precursor under controlled conditions. The reaction conditions often involve the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality .
Chemical Reactions Analysis
4-chloro-N-[2-(2-methylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the reduction of the nitro group to an amine.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-chloro-N-[2-(2-methylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by inhibiting key enzymes involved in the biosynthesis of essential biomolecules. For example, it may inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis, thereby disrupting the replication of pathogenic organisms .
Comparison with Similar Compounds
4-chloro-N-[2-(2-methylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide can be compared with other similar compounds, such as:
Hydrazine-coupled pyrazole derivatives: These compounds also exhibit antileishmanial and antimalarial activities but may differ in their potency and selectivity.
Imidazole-containing compounds: These compounds have shown antimicrobial potential and can be used in similar therapeutic applications.
Indole derivatives: Known for their anti-inflammatory and analgesic activities, indole derivatives share some pharmacological properties with the thieno[3,4-c]pyrazole compounds.
The uniqueness of 4-chloro-N-[2-(2-methylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide lies in its specific structural features and the combination of functional groups that contribute to its diverse biological activities.
Properties
Molecular Formula |
C19H15ClN4O5S |
---|---|
Molecular Weight |
446.9 g/mol |
IUPAC Name |
4-chloro-N-[2-(2-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide |
InChI |
InChI=1S/C19H15ClN4O5S/c1-11-4-2-3-5-16(11)23-18(13-9-30(28,29)10-15(13)22-23)21-19(25)12-6-7-14(20)17(8-12)24(26)27/h2-8H,9-10H2,1H3,(H,21,25) |
InChI Key |
LYVNQBAUROTDFU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C4=CC(=C(C=C4)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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